![molecular formula C13H7Cl2NO B6376808 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% CAS No. 1261929-55-8](/img/structure/B6376808.png)
2-Cyano-5-(2,3-dichlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% (2C5DCPP) is a chemical compound found in many industrial and laboratory applications. It is a colorless crystalline solid that is soluble in most organic solvents and is used in many different processes. It has a number of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a preservative in the laboratory.
Scientific Research Applications
2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% has a number of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in chemical reactions. It has also been used as a preservative for laboratory samples and as an intermediate in the manufacture of other chemicals. In addition, it has been used in the synthesis of various pharmaceuticals and in the preparation of various polymers.
Mechanism of Action
2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% acts as a catalyst in chemical reactions by increasing the rate at which the reaction occurs. This is due to its ability to form complexes with reactants, thereby increasing the rate of reaction. In addition, the compound is able to act as a preservative by preventing the growth of bacteria and fungi.
Biochemical and Physiological Effects
2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% has been found to have no significant biochemical or physiological effects in humans or animals. It has been found to be non-toxic and non-irritating to the skin and eyes.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is stable, non-toxic, and non-irritating, making it safe for use in laboratory settings. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, it is important to note that 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% is not suitable for use in medical applications due to its potential to cause adverse reactions.
Future Directions
The use of 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% in laboratory experiments is increasing due to its stability, non-toxicity, and cost-effectiveness. Future research could focus on the development of more efficient synthesis methods, as well as the exploration of new applications for 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95%. Additionally, research could be conducted to investigate the potential for 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% to be used in medical applications, such as the development of new drugs or treatments. Finally, research could be conducted to investigate the potential environmental impacts of 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95%, as well as its potential to accumulate in the environment.
Synthesis Methods
2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% is synthesized by a three-step process, beginning with the reaction of 2-cyano-5-(2,3-dichlorophenyl)phenol with sodium hydroxide to form the sodium salt of 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95%. This salt is then reacted with aqueous hydrochloric acid to form 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% in its acid form. Finally, this acid is reacted with sodium hydroxide to form the sodium salt of 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% in its final form.
properties
IUPAC Name |
4-(2,3-dichlorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-3-1-2-10(13(11)15)8-4-5-9(7-16)12(17)6-8/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLPUAXVQXJBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684900 |
Source
|
Record name | 2',3'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2,3-dichlorophenyl)phenol | |
CAS RN |
1261929-55-8 |
Source
|
Record name | 2',3'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.